N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a furan ring, and a methylsulfanyl group attached to a pyrimidine core. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrimidine derivative.
Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced via a thiolation reaction, where a methylthiol reacts with the pyrimidine derivative under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the methylsulfanyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The furan ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylthio)pyrimidine-5-carboxamide: Similar structure but with a methylthio group instead of a methylsulfanyl group.
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine-5-carboxamide: Contains a methylsulfonyl group, which is an oxidized form of the methylsulfanyl group.
Uniqueness
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the methylsulfanyl group, in particular, provides unique properties that differentiate it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-13(15(20)18-11-6-3-4-7-11)16(22-2)19-14(17-10)12-8-5-9-21-12/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJLCIRVLJYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.